
Pallavicinin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pallavicinin is a natural product that has been isolated from the marine sponge, Petrosia sp. It is a member of the class of cyclic peptides, which are known for their diverse biological activities. This compound has been found to exhibit potent cytotoxic and antitumor activity, making it a promising candidate for the development of novel anticancer drugs.
Wissenschaftliche Forschungsanwendungen
Neopallavicinin and this compound in Liverworts
- Neothis compound and this compound, identified in the Taiwanese liverwort Pallavicinia subciliata, represent distinct chemotypes within this species. The structure of these compounds was determined through spectroscopic analysis, highlighting the diversity of chemical compounds in liverworts (Liu & Wu, 1999).
Synthetic Pathways for this compound
- Efficient stereocontrolled synthesis of this compound and neothis compound was achieved from Wieland-Miescher ketone. This synthetic pathway, involving Grob fragmentation, intramolecular aldol cyclization, and Michael reaction, offers insights into the creation of this compound analogues and related bioactive diterpenoids (Peng & Wong, 2006).
Structural Insights and Biogenetic Pathways
- The structures and absolute configurations of this compound and related diterpenes from Pallavicinia ambigua were elucidated, revealing insights into their biogenetic pathways. This research enhances understanding of the natural synthesis and potential applications of these compounds (Li et al., 2005).
Advancements in Synthesis Techniques
- The first enantioselective synthesis of this compound and neothis compound was achieved without the use of protecting groups. This novel method demonstrates advancements in synthetic chemistry, particularly in forming chiral quaternary stereocenters and assembling bicyclic moieties (Huang, Guo, & Jia, 2015).
Overview of Pallavicinia Diterpenoid Synthesis
- A comprehensive review on the synthesis of Pallavicinia diterpenoids provided insights into various successful synthetic approaches. These approaches have paved the way for the creation of sufficient quantities of these compounds for biological evaluation, underscoring their potential in scientific research (Bian, Peng, & Wong, 2016).
Eigenschaften
CAS-Nummer |
156250-64-5 |
|---|---|
Molekularformel |
C20H22BrN2NaO4S |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
(1R,2S,3S,6Z,7S,9R,10R,13R)-13-ethenyl-6-ethylidene-1,9,12,12-tetramethyl-4,8-dioxatetracyclo[8.3.1.02,9.03,7]tetradecane-5,11-dione |
InChI |
InChI=1S/C20H26O4/c1-7-10-13-14(23-17(10)22)15-19(5)9-11(20(15,6)24-13)16(21)18(3,4)12(19)8-2/h7-8,11-15H,2,9H2,1,3-6H3/b10-7-/t11-,12-,13-,14+,15+,19+,20-/m0/s1 |
InChI-Schlüssel |
WYOPVCJAKMHFLL-AWFQMRMFSA-N |
Isomerische SMILES |
C/C=C\1/[C@H]2[C@H]([C@@H]3[C@@]4(C[C@H]([C@@]3(O2)C)C(=O)C([C@@H]4C=C)(C)C)C)OC1=O |
SMILES |
CC=C1C2C(C3C4(CC(C3(O2)C)C(=O)C(C4C=C)(C)C)C)OC1=O |
Kanonische SMILES |
CC=C1C2C(C3C4(CC(C3(O2)C)C(=O)C(C4C=C)(C)C)C)OC1=O |
Synonyme |
neopallavicinin pallavicinin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



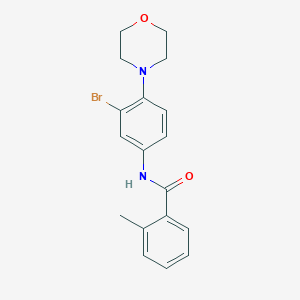
![N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B235362.png)

![N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide](/img/structure/B235379.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide](/img/structure/B235387.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B235397.png)
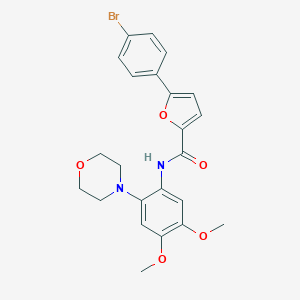
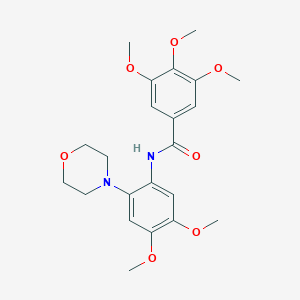
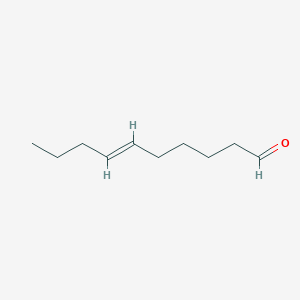
![[2-(Hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [2-hydroxy-4-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)cyclopentyl]methyl hydrogen phosphate](/img/structure/B235420.png)
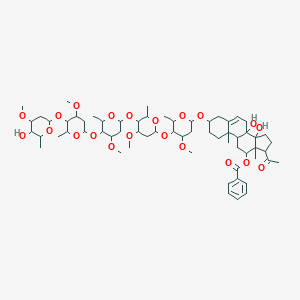
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B235422.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B235425.png)
![(4As,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxyspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B235426.png)